3-Brom-4-fluor-5-nitrobenzoesäure

Übersicht

Beschreibung

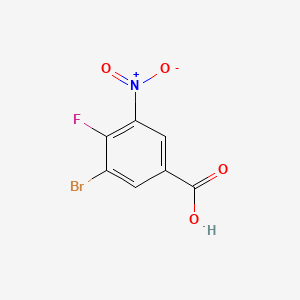

3-Bromo-4-fluoro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-fluoro-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reaction , which involves the transmetalation of organoboron reagents .

Result of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity .

Action Environment

It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature) .

Biochemische Analyse

Biochemical Properties

The nitro group in 3-Bromo-4-fluoro-5-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds .

Cellular Effects

The polar character of the nitro group can influence cell function .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Temporal Effects in Laboratory Settings

It is known that this compound should be stored in a dry, room temperature environment .

Metabolic Pathways

Nitro compounds can be prepared by displacement reactions with nitrite ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 3-bromo-4-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 3-Bromo-4-fluoro-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the aromatic ring makes it susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

Reduction: 3-Bromo-4-fluoro-5-aminobenzoic acid.

Coupling: Various substituted benzoic acids depending on the boronic acid used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-4-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Fluoro-4-nitrobenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-4-nitrobenzoic acid: Lacks the fluorine atom, affecting its electronic properties and reactivity .

Uniqueness

3-Bromo-4-fluoro-5-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Bromo-4-fluoro-5-nitrobenzoic acid is an aromatic compound characterized by its unique combination of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound can be synthesized through various methods, including nucleophilic substitution and reduction reactions. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates, which may interact with biological macromolecules, leading to various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFNO4 |

| Molecular Weight | 236.01 g/mol |

| Melting Point | 131-133 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Bromo-4-fluoro-5-nitrobenzoic acid is primarily attributed to its ability to form reactive intermediates through the nitro group. These intermediates can interact with various biological targets, including proteins and nucleic acids. The mechanisms include:

- Nucleophilic Substitution : The compound can react with nucleophiles, leading to the formation of substituted derivatives.

- Reduction : The nitro group can be reduced to an amine, which may exhibit different biological properties.

- Formation of Schiff Bases : The aldehyde group can form Schiff bases with amines, influencing biochemical pathways .

Biological Activities

Research indicates that 3-Bromo-4-fluoro-5-nitrobenzoic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the nitro group is crucial for this activity, as it can lead to the formation of reactive species that damage microbial cells .

- Anticancer Properties : Initial investigations suggest potential anticancer effects, likely due to the compound's ability to interfere with cellular processes and induce apoptosis in cancer cells .

- Biochemical Probes : Due to its unique functional groups, this compound is being explored as a biochemical probe in drug development .

Table 2: Summary of Biological Activities

Case Studies

Several case studies have been conducted to explore the biological activity of 3-Bromo-4-fluoro-5-nitrobenzoic acid:

- Study on Antimicrobial Effects : A study demonstrated that derivatives of this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 50 µg/mL, indicating strong antimicrobial potential .

- Anticancer Research : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with 3-Bromo-4-fluoro-5-nitrobenzoic acid resulted in decreased cell viability and increased markers of apoptosis. Concentrations ranging from 10 µM to 100 µM were tested, showing a dose-dependent response .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPOWDIDJDBOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716481 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290117-21-3 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.